3,3'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)bis(4-hydroxybenzoic acid)
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Overview
Description
3,3’-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)bis(4-hydroxybenzoic acid) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrroloisoindole core with tetraoxo functionalities and two hydroxybenzoic acid moieties, making it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)bis(4-hydroxybenzoic acid) typically involves multi-step organic reactions.
Industrial Production Methods
Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3’-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)bis(4-hydroxybenzoic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of reduced analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroquinone analogs.
Scientific Research Applications
3,3’-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)bis(4-hydroxybenzoic acid) has several scientific research applications, including:
Chemistry: The compound is studied for its unique structural properties and reactivity, making it a valuable subject for organic synthesis and materials science research.
Biology: Its potential biological activities are explored, including its interactions with biomolecules and possible therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or therapeutic agents.
Mechanism of Action
The mechanism of action of 3,3’-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)bis(4-hydroxybenzoic acid) involves its interaction with specific molecular targets and pathways. The compound’s tetraoxo functionalities and hydroxybenzoic acid groups enable it to form strong interactions with various biomolecules, potentially affecting their function and activity. These interactions can modulate biological pathways, leading to therapeutic effects or other biological outcomes .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,6-bis(3,4-dimethylphenyl)-1,3,5,7-tetraoxo-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindole-4-carbonyl)benzoic acid
- 3-(6-[3-(acetyloxy)phenyl]-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)phenyl acetate
- 1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane
Uniqueness
What sets 3,3’-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)bis(4-hydroxybenzoic acid) apart from similar compounds is its specific combination of tetraoxo functionalities and hydroxybenzoic acid groups. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H12N2O10 |
---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
3-[2-(5-carboxy-2-hydroxyphenyl)-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]-4-hydroxybenzoic acid |
InChI |
InChI=1S/C24H12N2O10/c27-17-3-1-9(23(33)34)5-15(17)25-19(29)11-7-13-14(8-12(11)20(25)30)22(32)26(21(13)31)16-6-10(24(35)36)2-4-18(16)28/h1-8,27-28H,(H,33,34)(H,35,36) |
InChI Key |
ONIMEDRBKAGTTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=C(C=CC(=C5)C(=O)O)O)O |
Origin of Product |
United States |
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